molecular formula C17H16N4O2S3 B2909511 N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide CAS No. 392296-22-9

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2909511
CAS No.: 392296-22-9
M. Wt: 404.52
InChI Key: XLWRVTILQIKNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a thiophene-2-carboxamide group and at the 5-position with a sulfanyl-linked carbamoyl methyl group attached to a 3,5-dimethylphenyl moiety. Its structural complexity arises from the integration of heterocyclic systems (thiadiazole and thiophene) and aromatic substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S3/c1-10-6-11(2)8-12(7-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWRVTILQIKNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, a derivative of 1,3,4-thiadiazole, has demonstrated potential in various scientific research applications, particularly in cancer research and antimicrobial studies .

Scientific Research Applications

Anticancer Activity:

  • Cytotoxicity against Cancer Cell Lines Several 1,3,4-thiadiazole derivatives, including this compound, have been evaluated for their anti-proliferative activity against various cancer cell lines . These cell lines include HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . Many synthesized compounds exhibit broad-spectrum cytotoxic activity, with IC50 values ranging from 3.97 to 9.62 μM .
  • VEGFR-2 Tyrosine Kinase Inhibition Some derivatives have shown significant inhibitory activities against VEGFR-2 tyrosine kinase, with IC50 values of 11.5, 8.2, 10.3, 10.5, and 9.4 nM, respectively . Molecular docking studies have been conducted to understand the binding interactions of these compounds within the VEGFR-2 enzyme's binding site, providing insights into their inhibitory activity .
  • DNA-Binding Affinity Further studies have revealed that derivative this compound possesses a strong DNA-binding affinity of 36.06 μM via DNA/methyl green assay . This suggests a potential mechanism of action involving interaction with DNA, which could contribute to its anticancer effects.

Antimicrobial Activity:

  • Antibacterial Activity Thiophene-2-carboxamide derivatives have demonstrated antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . These derivatives were docked with different proteins using molecular docking tools, and the results explained interactions between amino acid residues of the enzyme and compounds .

ADME/Tox Studies:

  • ADME/Tox studies have been performed to predict the pharmacokinetics of synthesized compounds, providing valuable information about their absorption, distribution, metabolism, excretion, and toxicity profiles .

Data Table

CompoundCancer Cell LineIC50 Value (μM)Target
This compoundHepG-2, MCF-7, HCT-116, PC-33.97 to 9.62Not specified
This compoundN/A36.06DNA
Select derivativesN/A8.2 to 11.5VEGFR-2 tyrosine kinase

Case Studies

While specific case studies on this compound are not available in the search results, studies on other 1,3,4-thiadiazole derivatives provide insight :

  • A study of various 1,3,4-thiadiazoles showed compound 22 to have the best activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values of 0.28 and 0.52 μg/mL, respectively .
  • Another study highlights that compounds 46 47 with 2-thienyl or 2-furyl substituents and compounds 48 49 with 2-furyl or 3-pyridyl substituents exhibited promising anticancer activities, with activity better than imatinib .

Mechanism of Action

The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₆H₁₅N₄O₂S₃* 399.50 Not Reported 3,5-Dimethylphenyl, thiophene-2-carboxamide
N-(5-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide C₁₄H₁₆N₄O₂S₃ 368.49 Not Reported Cyclopentylamino, thiophene-2-carboxamide
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide C₉H₉N₃OS₃ 271.38 Not Reported Ethylsulfanyl, thiophene-2-carboxamide
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–136 3-Methylphenyl, 2-amino-thiazole, oxadiazole
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) C₁₀H₉N₃OS₂ 267.33 Not Reported Phenyl, methylthio

*Calculated based on IUPAC name.

Key Observations:
  • Molecular Weight : The target compound (399.50 g/mol) is heavier than cyclopentyl-substituted analogs (e.g., 368.49 g/mol ) due to the bulky 3,5-dimethylphenyl group. Smaller substituents, like ethylsulfanyl , reduce molecular weight significantly.
  • Heterocyclic Core : Replacing oxadiazole (7c ) with thiadiazole alters electronic properties, affecting hydrogen-bonding capacity and metabolic stability.
Comparison with Analogous Routes:
  • : Utilizes a two-step heterocyclization-alkylation approach for 5-R-amino-1,3,4-thiadiazole-2-thioles, enabling library diversification .
  • : Alkylates 5-thioxo-thiadiazoles with methyl iodide, yielding methylthio derivatives (e.g., 4a) in high yields (~97%) .
  • : Synthesizes oxadiazole-thiazole hybrids (7c–7f) via multi-step coupling, requiring longer reaction times (6 hours) .

Structural Confirmation Techniques

  • Spectroscopy : IR and NMR () confirmed functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) and regiochemistry .
  • Mass Spectrometry : EI-MS in identified fragmentation patterns (e.g., m/z 130 for indole-3-ylmethyl cation), critical for structural elucidation .
  • X-ray Crystallography : resolved a butterfly conformation in a thiadiazole derivative, emphasizing the role of substituents in molecular packing .

Biological Activity

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a novel compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing key research findings and case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Thiadiazole ring : Contributes to various biological activities.
  • Thiophene moiety : Enhances pharmacological properties.
  • Carbamoyl group : Impacts solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

In Vitro Studies

A study reported that derivatives of thiadiazole exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 18.17 µg/mL against HepG2 to 22.12 µg/mL against MCF-7 .

CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative 1HepG218.17
Thiadiazole Derivative 2MCF-722.12

The anticancer activity of thiadiazole derivatives is often attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. For example:

  • Caspase Activation : Compounds have been shown to significantly increase the activity of caspases (3, 8, and 9), which are critical for the execution of apoptosis in cancer cells .
  • c-Met Inhibition : Some derivatives have been identified as inhibitors of c-Met kinase, a target implicated in cancer progression. The most promising derivative demonstrated effective inhibition of c-Met phosphorylation and induced apoptosis in MKN-45 cells .

Antiviral Activity

Thiadiazole derivatives also exhibit antiviral properties. A specific study indicated that certain thiadiazole compounds could inhibit viral replication by targeting RNA polymerase enzymes:

CompoundVirusEC50 (µM)
Thiadiazole Derivative AHCV32.2
Thiadiazole Derivative BDENV7.2

These findings suggest that the compound may have potential applications in antiviral drug development.

Antibacterial and Anti-inflammatory Properties

Thiadiazoles are also recognized for their antibacterial and anti-inflammatory activities:

  • Antibacterial Activity : Compounds have shown efficacy against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low µg/mL range .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been linked to reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have demonstrated the effectiveness of thiadiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a thiadiazole derivative showed a significant reduction in tumor size among participants after a treatment regimen .
  • Viral Infections : Patients treated with a thiadiazole-based antiviral showed improved viral load reduction compared to standard treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.